Mollicellin I - 1016605-29-0

Mollicellin I

Catalog Number: EVT-276751
CAS Number: 1016605-29-0
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mollicellin I is a depsidone, a type of natural product characterized by the presence of a depsidone core structure. [, ] These compounds are typically produced by fungi and have demonstrated a range of biological activities, making them interesting targets for scientific research. Mollicellin I was first isolated from the fungus Chaetomium brasiliense. [] It belongs to a larger family of related compounds, including Mollicellins H, O, P, Q, and R. []

Mollicellin J

  • Compound Description: Mollicellin J is a depsidone isolated from the ethyl acetate extract of a solid-state fermented culture of Chaetomium brasiliense. [] Mollicellin J did not exhibit significant growth inhibitory activity against human breast cancer (Bre04), human lung (Lu04), and human neuroma (N04) cell lines. []
  • Relevance: Mollicellin J is structurally related to Mollicellin I as they are both depsidones isolated from the same fungal species, Chaetomium brasiliense. []

Mollicellin H

  • Compound Description: Mollicellin H is a depsidone that has been isolated from the fungal species Chaetomium brasiliense and Chaetomium sp. Eef-10. [, ] It exhibited significant growth inhibitory activity against human breast cancer (Bre04), human lung (Lu04), and human neuroma (N04) cell lines with GI50 values between 2.5-8.6 μg/mL. [] Mollicellin H displayed the best antibacterial activity out of the compounds tested against Staphylococcus aureus (sensitive and resistant strains), with IC50 values of 5.14 µg/mL against S. aureus ATCC29213 and 6.21 µg/mL against S. aureus N50, MRSA, respectively. [] Additionally, Mollicellin H showed cytotoxic activity against one human cancer cell line. []
  • Relevance: Mollicellin H is structurally related to Mollicellin I as they are both depsidones isolated from the same fungal species, Chaetomium brasiliense. []

Mollicellin O

  • Compound Description: Mollicellin O is a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. [] Mollicellin O exhibited antibacterial activities against Staphylococcus aureus ATCC29213 and S. aureus N50. [] In addition, Mollicellin O showed antioxidant activity based on DPPH radical scavenging, with an IC50 value of 71.92 µg/mL. []
  • Relevance: Mollicellin O is structurally related to Mollicellin I as they are both depsidones isolated from the same fungal genus, Chaetomium. [] Additionally, both compounds exhibit antibacterial activities against Staphylococcus aureus. []

Mollicellin R

  • Compound Description: Mollicellin R is a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. []
  • Relevance: Mollicellin R is structurally related to Mollicellin I as they are both depsidones isolated from the same fungal genus, Chaetomium. []

Mollicellin P

  • Compound Description: Mollicellin P is a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. []
  • Relevance: Mollicellin P is structurally related to Mollicellin I as they are both depsidones isolated from the same fungal genus, Chaetomium. []

Mollicellin G

  • Compound Description: Mollicellin G is a depsidone isolated from the endophytic fungus Chaetomium sp. Eef-10. [] Mollicellin G was active against both tested human cancer cell lines, with IC50 values of 19.64 and 13.97 µg/mL. []
  • Relevance: Mollicellin G is structurally related to Mollicellin I as they are both depsidones isolated from the same fungal genus, Chaetomium. []
Classification

Mollicellin I belongs to the broader category of depsidones, which are polyphenolic polyketides. These compounds are typically biosynthesized through oxidative coupling of orsellinic acid derivatives, resulting in structures that exhibit significant biological activities .

Synthesis Analysis

Methods of Synthesis

The primary method for obtaining Mollicellin I involves extraction from fungal cultures. The synthesis process can be summarized as follows:

  1. Cultivation: The fungus Chaetomium sp. Eef-10 is cultured under controlled laboratory conditions.
  2. Extraction: After sufficient growth, the fungal biomass is subjected to solvent extraction, typically using organic solvents like methanol or ethyl acetate.
  3. Purification: The crude extract is purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography to isolate Mollicellin I.
  4. Characterization: The structure is confirmed through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) .

Currently, there are no established large-scale industrial production methods for Mollicellin I, emphasizing the need for further research into scalable synthesis techniques.

Molecular Structure Analysis

Mollicellin I features a complex molecular structure characterized by its depsidone framework. Key structural elements include:

  • Core Structure: A benzodioxepin ring system that forms the basis of its biological activities.
  • Functional Groups: The presence of hydroxyl groups and possibly other substituents that influence its reactivity and interaction with biological targets.

Spectroscopic data reveal specific carbon and hydrogen environments, allowing for detailed structural elucidation. For instance, NMR analysis indicates distinct signals corresponding to aromatic protons and aliphatic groups, confirming the presence of multiple functional groups .

Chemical Reactions Analysis

Mollicellin I participates in various chemical reactions that modify its structure and enhance its biological activity:

  1. Oxidation: Common oxidizing agents such as potassium permanganate can be employed to introduce additional hydroxyl groups or modify existing ones.
  2. Reduction: Reducing agents like sodium borohydride can convert carbonyl functionalities into alcohols.
  3. Substitution Reactions: These involve nucleophiles replacing specific atoms or groups within the molecule, potentially altering its biological properties.

The products formed from these reactions depend on the specific conditions and reagents used, which can lead to derivatives with enhanced or altered activities .

Mechanism of Action

The mechanism of action of Mollicellin I is primarily linked to its interactions with bacterial and cancer cell targets:

  • Antibacterial Activity: Mollicellin I disrupts bacterial cell membrane integrity, leading to cell lysis. This effect is particularly noted against strains like Staphylococcus aureus.
  • Cytotoxic Effects: In cancer cells, Mollicellin I induces apoptosis through activation of specific signaling pathways and generation of reactive oxygen species. This dual action makes it a promising candidate for further therapeutic exploration .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of Mollicellin I is approximately 250 g/mol.
  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Mollicellin I exhibits stability under acidic and neutral conditions but may degrade under strong alkaline conditions.
  • Reactivity: The compound's reactivity is influenced by its functional groups, making it susceptible to oxidation and reduction reactions.

These properties are critical in determining its behavior in biological systems and during chemical transformations .

Applications

Mollicellin I has several promising applications across various scientific fields:

  1. Medicinal Chemistry: Its antibacterial properties make it a candidate for developing new antibiotics, particularly against resistant strains like methicillin-resistant Staphylococcus aureus.
  2. Cancer Research: The cytotoxic effects observed in human cancer cell lines such as HepG2 and HeLa suggest potential applications in cancer therapeutics.
  3. Chemical Research: As a model compound for studying depsidone reactivity and properties, it aids in understanding the broader class of similar compounds .
Biosynthetic Pathways and Genetic Regulation of Mollicellin I in Chaetomium spp.

Depsidone Biosynthesis in Fungal Secondary Metabolism

Mollicellin I (compound 7), isolated from the endophytic fungus Chaetomium sp. Eef-10 found on Eucalyptus exserta, belongs to the depsidone class of fungal secondary metabolites [1]. Depsidones are complex aromatic polyketides characterized by a diphenyl ether core additionally linked by an ester bond, forming a rigid 11H-dibenzo[b,e][1,4]dioxepin-11-one ring system [2] [9]. Structurally, they consist of two orsellinic acid or β-orcinol-derived rings (designated A and B), where ring A bears the ester carbonyl. In the case of Mollicellin I, spectroscopic analysis (1D/2D NMR, HR-ESI-MS) confirmed its structure as a substituted depsidone with characteristic chemical shifts indicative of this fused ring system [1].

Biosynthetically, depsidones originate from polyketide precursors. Two primary pathways exist:

  • Oxidative Coupling of Depsides: Initial formation of a depside (a simpler ester-linked dimer of phenolic acids) followed by enzymatic oxidative cross-linking to form the characteristic ether bond, creating the depsidone scaffold [2] [9].
  • Benzophenone Pathway: Oxidative coupling of benzophenone intermediates leads to a grisadienedione, which subsequently undergoes rearrangement to yield the depsidone skeleton [2] [4].

Evidence strongly supports the depside pathway as the route for Mollicellin-type depsidones. Key enzymatic steps involve:

  • Core Assembly: A non-reducing, iterative Type I Polyketide Synthase (NR-PKS) assembles the poly-β-ketone chain from malonyl-CoA extender units.
  • Cyclization and Release: The Product Template (PT) domain of the PKS directs specific aldol cyclizations of the polyketide chain, forming the aromatic rings (typically orcinol/β-orcinol type). The Thioesterase (TE) domain catalyzes ester bond formation between the hydroxyl group of one ring and the carboxyl group of the second ring, releasing a depside precursor (e.g., a molecule resembling olivetoric acid in related lichen systems) [4] [9].
  • Oxidative Ether Bond Formation: A cytochrome P450 monooxygenase (Cyt P450) performs regioselective oxidative coupling, creating the crucial diphenyl ether bond that transforms the depside into the depsidone core structure (e.g., transforming the olivetoric acid-like precursor into a physodic acid-like depsidone) [4] [9].
  • Tailoring Modifications: Subsequent tailoring enzymes, such as O-methyltransferases (OMTs), prenyltransferases, and oxidoreductases, introduce specific substituents (e.g., methyl, prenyl, or hydroxy groups) decorating the core depsidone scaffold, leading to the final structure of Mollicellin I and its congeners (Mollicellins O-R) [1] [2].

The biosynthesis occurs within Biosynthetic Gene Clusters (BGCs) in the fungal genome, where genes encoding the core PKS, Cyt P450, tailoring enzymes, and regulatory/transport proteins are co-localized and co-regulated [4] [7].

Role of Polyketide Synthase (PKS) Clusters in Mollicellin I Production

The core assembly of the Mollicellin I polyketide backbone is orchestrated by a highly specialized non-reducing Type I PKS (NR-PKS) encoded within a dedicated gene cluster. Genomic analysis of Chaetomium species reveals multiple NR-PKS genes, each potentially responsible for distinct polyketide products [6] [7].

  • Domain Architecture: The NR-PKS responsible for depsidone precursors like Mollicellin I exhibits a minimal domain structure essential for depside/depsidone formation:
  • KS (KetoSynthase): Catalyzes decarboxylative condensation of malonyl-CoA extender units.
  • AT (AcylTransferase): Selects and loads malonyl-CoA onto the ACP.
  • PT (Product Template): Controls the specific folding and cyclization pattern of the poly-β-keto chain into the aromatic rings. The PT domain is critical for determining whether the product is an orsellinic acid, methylated orsellinic acid (e.g., olivetoric acid moiety), or β-orcinol derivative.
  • ACP (Acyl Carrier Protein): Carries the growing polyketide chain via a phosphopantetheine linker. Crucially, NR-PKSs involved in depside/depsidone biosynthesis typically possess two ACP domains (ACP1 and ACP2). This allows the single megasynthase to synthesize both phenolic acid monomers sequentially and facilitate their dimerization via ester bond formation catalyzed by the TE domain [4] [7] [9].
  • TE (ThioEsterase): Releases the assembled product from the PKS. In depside-producing PKSs, the TE domain acts as a dimerizing TE, catalyzing the ester bond formation between the carboxyl group of the first ring (attached to ACP2) and the phenolic hydroxyl group of the second ring (attached to ACP1), releasing the linear depside [4] [9].

Table 1: Key Domains of the NR-PKS Involved in Mollicellin Precursor Biosynthesis

DomainAbbreviationCritical FunctionEvidence in Depside/Depsidone Synthesis
KetoSynthaseKSChain elongation via decarboxylative Claisen condensationEssential for all fungal PKSs [7]
AcylTransferaseATSelection and transfer of malonyl-CoA extender unitEssential for all fungal PKSs [7]
Product TemplatePTRegio-specific cyclization/aromatization of the polyketide chainDetermines ring structure (e.g., orsellinic vs β-orcinol) [4] [7]
Acyl Carrier Protein 1ACP1Carrier for the first polyketide chain/monomerHolds the nucleophilic phenol (Ring B precursor) [4] [9]
Acyl Carrier Protein 2ACP2Carrier for the second polyketide chain/monomerHolds the electrophilic acyl group (Ring A precursor) [4] [9]
ThioesteraseTERelease of the assembled product; catalyzes depside (ester bond) formationDimerizing activity proven for depside PKSs [4] [9]
  • Starter Unit Supply: Unlike simple aromatic polyketides (e.g., orsellinic acid starting from acetyl-CoA), the biosynthesis of many depsides/depsidones like Mollicellin I requires starter units beyond acetyl-CoA to form the side chains (e.g., methyl, ethyl, prenyl groups at C-6/C-6'). These starters (e.g., butyryl-CoA, hexanoyl-CoA) are often provided by dedicated, metabolite-specialized Fatty Acid Synthases (FASs) encoded within or near the depsidone BGC [4]. These FASs generate short-chain acyl-CoAs that are transferred to the AT domain of the NR-PKS, initiating chain elongation with malonyl-CoA units. The length of the starter unit directly determines the length of the alkyl side chain on the final depsidone ring [4]. Disruption of these associated FAS genes abolishes depside/depsidone production, highlighting their essential role [4].
  • Cluster Composition: The Mollicellin I BGC in Chaetomium sp. Eef-10 is predicted to contain:
  • The core NR-PKS gene (with KS-AT-PT-ACP-ACP-TE domains).
  • A Cyt P450 gene responsible for the oxidative ether bond formation converting the depside to the depsidone.
  • Genes encoding metabolite-specialized FASs providing starter units.
  • Genes encoding tailoring enzymes (e.g., prenyltransferases for isoprenoid additions like those seen in Mollicellins, O-methyltransferases, oxidoreductases).
  • Regulatory genes (e.g., transcription factors) and transporters [1] [4] [6].
  • Regulation: Expression of the Mollicellin I BGC is tightly regulated, often linked to fungal developmental stages (e.g., sporulation) or environmental stresses (nutrient limitation). This regulation explains why depsidone production is typically observed in solid-state fermentation or specific culture conditions mimicking the host plant environment, as seen in the isolation of Mollicellins O-R [1] [7]. Global regulators (e.g., LaeA) and pathway-specific transcription factors within the cluster coordinate expression.

Table 2: Key Enzymes and Their Predicted Functions in the Mollicellin I Biosynthetic Gene Cluster (BGC)

Enzyme TypeFunctionEvidence/Requirement for Mollicellin I
Core Backbone Assembly
Non-Reducing PKS (NR-PKS)Assembles polyketide chain, cyclizes monomers, catalyzes depside ester bond formation.Essential for core structure. Domain structure indicative [4] [7] [9].
Metabolite-Specialized FASProvides short-chain acyl-CoA starters (e.g., C4, C5) for PKS, determining alkyl side chain length.Required for alkyl substituents (e.g., prenyl chain) [4].
Oxidative Cyclization
Cytochrome P450 MonooxygenaseCatalyzes oxidative coupling (ether bond formation) converting depside to depsidone core.Essential for depsidone scaffold formation [4] [9].
Tailoring Enzymes
PrenyltransferaseTransfers prenyl (C5) group to specific positions on the depsidone core.Required for prenyl side chain as in Mollicellins [1] [6].
O-Methyltransferase (OMT)Transfers methyl group from SAM to hydroxyl groups on the core.May modify hydroxyls, common tailoring step [2] [6].
Oxidoreductase/DehydrogenaseModifies oxidation state (e.g., alcohol to ketone) or reduces double bonds.Potential for side chain modifications [2].
Regulation & Transport
Transcription FactorRegulates expression of BGC genes in response to developmental/environmental cues.Common in fungal BGCs, explains conditional production [7].
TransporterExports the final depsidone product out of the fungal cell.Common in fungal BGCs [7].

Comparative Genomics of Chaetomium spp. for Depsidone Diversity

The genus Chaetomium is renowned for its prolific production of structurally diverse secondary metabolites, including numerous depsidones like the Mollicellin series (A-R) [1] [6]. Comparative genomic analyses across different Chaetomium species and strains provide powerful insights into the genetic basis for this chemical diversity.

  • PKS Repertoire and Depsidone Potential: Genomes of Chaetomium species harbor a rich complement of NR-PKS genes, often numbering 15 or more distinct loci [6] [7]. Phylogenetic analysis of the KS domains from these PKSs reveals clustering based on domain architecture and predicted function. The PKS responsible for Mollicellin-type depsidones clusters within a clade characterized by PT domains favoring orcinol/β-orcinol-type ring formation and TE domains with dimerizing (depside-forming) capability. This clade is distinct from PKSs responsible for other Chaetomium metabolites like chaetoglobosins (hybrid NR-PKS/NRPS) or azaphilones (reducing PKS) [6] [7]. The number and type of NR-PKS genes correlate strongly with the diversity of polyketides, including depsidones, a strain can potentially produce.
  • BGC Plasticity Drives Structural Variation: Comparative analysis of the genomic regions surrounding the core Mollicellin-type PKS gene reveals significant BGC plasticity across Chaetomium strains, even those producing closely related Mollicellins (e.g., O-R vs. A-N) [1] [6]. Key mechanisms generating diversity include:
  • Gain/Loss of Tailoring Enzymes: Differences in the complement of tailoring enzymes (e.g., presence/absence of specific prenyltransferases, OMTs, Cyt P450s for additional oxidations) within the BGC directly lead to variations in side chains and substitution patterns observed among different Mollicellins and other Chaetomium depsidones. For example, the ethoxy group in Mollicellin O versus the methyl group in Mollicellin I likely stems from different tailoring enzymes acting on a common core [1].
  • Non-Ribosomal Peptide Synthase (NRPS) Additions: Some Chaetomium depsidone BGCs may incorporate NRPS modules or hybrid PKS-NRPS genes, potentially leading to depsidones with amino acid-derived moieties (though not seen in Mollicellins I/O-R).
  • Horizontal Gene Transfer (HGT): Evidence suggests BGCs, or parts thereof, can be transferred between fungal species, contributing to the patchy distribution of specific depsidone types across genera [2].
  • Gene Duplication and Divergence: Duplication of core PKS or tailoring enzyme genes within a genome provides raw material for neofunctionalization, leading to new metabolic pathways and depsidone variants [6].
  • Chemotype-Specific Genomic Signatures: Comparing the genomes of the Chaetomium sp. Eef-10 strain (producing Mollicellins O-R including I) with strains producing earlier Mollicellins (A-N) or other depsidones (e.g., Chaetosidone, Corynesidone) reveals specific genomic differences underlying chemotype variation [1] [2] [6]. These include:
  • Presence/Absence of Specific BGCs: Some strains may lack the entire Mollicellin-type BGC found in Eef-10.
  • Sequence Variations within Homologous BGCs: Single nucleotide polymorphisms (SNPs) or insertions/deletions (InDels) in promoter regions (affecting expression) or within coding sequences (affecting enzyme specificity or activity) of PKS, Cyt P450, or tailoring genes.
  • Differences in Associated FAS Genes: Variations in the number or type of metabolite-specialized FAS genes associated with the PKS cluster impact the available starter units and thus the alkyl side chains produced [4].

Table 3: Comparative Genomic Features Influencing Depsidone Diversity in Selected Chaetomium spp.

Genomic FeatureImpact on Depsidone DiversityExample in Mollicellin Context
Number/Type of NR-PKS GenesDetermines overall polyketide potential; specific KS clades correlate with depsidone production.Strain Eef-10 possesses a specific NR-PKS clade for Mollicellins [1] [7].
BGC Content (Tailoring Enzymes)Defines specific decorations (methyl, prenyl, hydroxyl, ethoxy etc.) on the core depsidone scaffold.Presence of specific prenyltransferase in Eef-10 BGC leads to prenyl side chain [1]. Ethoxylation in Mollicellin O requires specific enzyme absent in Mollicellin I producer [1].
Starter Unit FASDetermines length and type of alkyl chain initiator incorporated by PKS.FAS providing C5 starter likely responsible for prenyl chain in Mollicellin I [4].
Cyt P450 SpecificityRegioselectivity of ether bond formation and potential for further oxidations.Specific Cyt P450 in Eef-10 BGC acts on the Eef-10 depside precursor [4] [9].
Regulatory ElementsControls timing and level of BGC expression under different conditions.Explains production of Mollicellins only under specific fermentation [1] [7].
Horizontal Gene TransferCan introduce novel depsidone BGCs into a strain/species.May explain distribution of Mollicellin-like clusters in different Chaetomium [2].
Gene Duplication/DivergenceProvides raw material for evolution of new enzymatic functions within depsidone pathways.Could lead to new Mollicellin variants over time [6].

This genomic plasticity underscores why Chaetomium is such a rich source of depsidone structural variation. Understanding the genetic differences between strains producing different Mollicellins or other depsidones is key to unlocking the full biosynthetic potential of this genus for natural product discovery.

Properties

CAS Number

1016605-29-0

Product Name

Mollicellin I

IUPAC Name

2,9-dihydroxy-10-(hydroxymethyl)-4,7-dimethyl-3-(3-methylbut-2-enyl)benzo[b][1,4]benzodioxepin-6-one

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H22O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-8,22-24H,6,9H2,1-4H3

InChI Key

NTWOSLVOKRNGLX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O

Solubility

Soluble in DMSO

Synonyms

Mollicellin I

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O

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